5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-7-13(18-22-9)17-14(19)15-16-8-12(21-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYFHOEICYJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.
Formation of the carboxamide group: This can be done by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro-oxazole derivatives.
Scientific Research Applications
Synthesis of the Compound
The compound is synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with isoxazole derivatives. The synthesis typically employs techniques such as NMR spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.
Key Steps in Synthesis:
- Starting Materials: 4-methoxybenzaldehyde and 5-methylisoxazole.
- Catalysts: Various catalysts, including KI/oxone, are used to facilitate the reaction under mild conditions.
- Yield: The synthesis often achieves yields above 80%, indicating efficiency in producing the compound.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits selective inhibition of specific enzymes involved in cancer progression, particularly lipoxygenases, which are critical in inflammatory processes associated with tumor growth.
Case Study:
- A study demonstrated that 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide significantly inhibited the activity of mammalian 15-lipoxygenases (ALOX15) in vitro, with IC50 values indicating strong potency against linoleate oxygenation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It shows promise in modulating pathways involved in inflammation, making it a candidate for developing treatments for inflammatory diseases.
Data Table: Inhibitory Potency Against ALOX15
| Compound | IC50 (LA) | IC50 (AA) | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.018 µM | 0.032 µM | 0.56 |
| Reference Compound | 0.010 µM | 0.020 µM | 0.50 |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxyphenyl vs. In contrast, chloro substituents (electron-withdrawing) increase electrophilicity and metabolic stability .
- Trifluoromethyl (C2, ) : Introduces strong electron-withdrawing effects and lipophilicity, often enhancing binding affinity in enzyme inhibitors .
Structure-Activity Relationship (SAR) Insights
Heterocyclic Core : Isoxazole and oxazole rings provide rigidity and hydrogen-bonding sites, critical for target engagement. Thiazole-containing analogs () may exhibit enhanced metabolic stability .
Substituent Position : Para-substituted methoxyphenyl (Target Compound) vs. ortho/meta-chloro () alters steric hindrance and electronic interactions.
Linker Flexibility : Carboxamides improve solubility over sulfonamides but may reduce membrane permeability .
Biological Activity
5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of oxazole derivatives, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.28 g/mol
- IUPAC Name : this compound
The presence of the methoxy group and the isoxazole moiety contributes to its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the oxazole ring through condensation reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Final coupling reactions to attach the isoxazole moiety.
Anticancer Activity
Research has shown that oxazole derivatives exhibit significant anticancer properties. A study evaluating various substituted oxazoles found that compounds similar to this compound demonstrated potent antiproliferative effects against several human cancer cell lines, including breast and colon cancers. The compound's mechanism is hypothesized to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 1.5 |
| This compound | HT29 (Colon) | 2.0 |
| Reference Compound (CA-4) | MCF7 | 0.8 |
| Reference Compound (CA-4) | HT29 | 1.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has also been explored. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
- Case Study on Anticancer Effects : A recent study conducted on a series of oxazole derivatives highlighted that structural modifications significantly influence anticancer activity. The introduction of electron-donating groups like methoxy increased the activity against MCF7 cells by enhancing binding affinity to tubulin .
- Case Study on Inflammation : In a controlled trial using rat models, the administration of the compound resulted in a significant decrease in paw edema compared to control groups, supporting its potential use in treating inflammatory diseases .
Q & A
Q. What experimental controls are critical when interpreting conflicting stability data (e.g., degradation under ambient vs. controlled conditions)?
- Methodology :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions .
- Stability-Indicating Methods : Use HPLC-DAD or UPLC-PDA to detect and quantify degradation products .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
